molecular formula C19H25N3O3 B12888318 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid CAS No. 5995-78-8

5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid

Cat. No.: B12888318
CAS No.: 5995-78-8
M. Wt: 343.4 g/mol
InChI Key: HJCJHELMIWFHMB-UHFFFAOYSA-N
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Description

5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and m-tolyl groups. The final step involves the attachment of the amino and oxopentanoic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the m-tolyl group.

    Reduction: Reduction reactions can occur at the oxopentanoic acid moiety.

    Substitution: The tert-butyl and m-tolyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield carboxylic acids, while reduction of the oxopentanoic acid moiety can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and the amino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
  • 5-((3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
  • 5-((3-(tert-Butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid

Uniqueness

The uniqueness of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid lies in its specific substitution pattern on the pyrazole ring. The presence of both tert-butyl and m-tolyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

5995-78-8

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25)

InChI Key

HJCJHELMIWFHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O

Origin of Product

United States

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